molecular formula C17H18N4O3S B10755373 Oxindole-Based Inhibitor 66

Oxindole-Based Inhibitor 66

Cat. No.: B10755373
M. Wt: 358.4 g/mol
InChI Key: BXOSDELNTKJOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW300653X is a chemical compound with significant research interest. It belongs to the class of TLC (Triple-Level Cell) NAND flash memory architecture. Here are some key points about GW300653X:

    Storage Capacity: GW300653X has a storage capacity of 512GB.

    Form Factor: It comes in an M.2 PCIe interface, with dimensions of approximately 80mm (length) × 22mm (width) × 2.25mm (height).

Chemical Reactions Analysis

GW300653X may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific transformations involved.

Scientific Research Applications

GW300653X finds applications in several scientific fields:

    Chemistry: It serves as a model compound for studying advanced memory architectures.

    Biology: Researchers explore its impact on cellular processes and potential interactions with biological systems.

    Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.

    Industry: GW300653X contributes to advancements in solid-state storage technology.

Mechanism of Action

The precise mechanism by which GW300653X exerts its effects remains an active area of research. It likely interacts with molecular targets and signaling pathways relevant to memory storage and retrieval.

Comparison with Similar Compounds

While detailed comparisons are scarce, GW300653X stands out due to its TLC architecture and impressive read/write speeds. Similar compounds in this class include GW3300 (256GB) and GW3300 (1TB) . GW300653X’s unique features warrant further exploration.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(2-hydroxy-6-propan-2-yl-1H-indol-3-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C17H18N4O3S/c1-10(2)11-3-8-14-15(9-11)19-17(22)16(14)21-20-12-4-6-13(7-5-12)25(18,23)24/h3-10,19,22H,1-2H3,(H2,18,23,24)

InChI Key

BXOSDELNTKJOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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